molecular formula C18H20ClNO3 B12119276 Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester CAS No. 937673-10-4

Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester

Cat. No.: B12119276
CAS No.: 937673-10-4
M. Wt: 333.8 g/mol
InChI Key: BKMPENHUDDMROG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with 2-amino-5-methylbenzoic acid. The final step involves esterification with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogens can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-chloro-, methyl ester
  • Benzoic acid, 4-methoxy-, methyl ester
  • Benzoic acid, 4-amino-, methyl ester

Uniqueness

Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

937673-10-4

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

methyl 2-[2-(4-chloro-3-methylphenoxy)ethylamino]-5-methylbenzoate

InChI

InChI=1S/C18H20ClNO3/c1-12-4-7-17(15(10-12)18(21)22-3)20-8-9-23-14-5-6-16(19)13(2)11-14/h4-7,10-11,20H,8-9H2,1-3H3

InChI Key

BKMPENHUDDMROG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C)C(=O)OC

Origin of Product

United States

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